Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate

Heterocyclic synthesis Regiochemistry Quinolone formation

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is a beta-keto ester (3-aryl-3-oxopropanoate) bearing a 5-chloro-2-nitrophenyl substituent. Its molecular formula is C11H10ClNO5 with a molecular weight of 271.65 g/mol.

Molecular Formula C11H10ClNO5
Molecular Weight 271.65 g/mol
Cat. No. B13699472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate
Molecular FormulaC11H10ClNO5
Molecular Weight271.65 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)8-5-7(12)3-4-9(8)13(16)17/h3-5H,2,6H2,1H3
InChIKeyNHVKBWWWJNULDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate CAS 795275-01-3: Baseline Identity for Sourcing Specification


Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is a beta-keto ester (3-aryl-3-oxopropanoate) bearing a 5-chloro-2-nitrophenyl substituent. Its molecular formula is C11H10ClNO5 with a molecular weight of 271.65 g/mol . The compound contains three chemically distinct functional domains: an ethyl ester, a reactive methylene ketone bridge, and an electron-deficient aryl ring carrying both a nitro group at the 2-position and a chloro substituent at the 5-position. This specific substitution pattern distinguishes it from other chloro-nitro regioisomers and the parent non-halogenated 3-(2-nitrophenyl)-3-oxopropanoates available in the research chemical supply chain [1].

Why Generic Substitution Fails for Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate in Regiochemistry-Dependent Syntheses


The 5-chloro-2-nitro substitution pattern on the phenyl ring of this beta-keto ester is not interchangeable with the 2-chloro-4-nitro, 4-chloro-2-nitro, or 3-nitro regioisomers available from major chemical suppliers [1]. The relative positioning of the electron-withdrawing nitro and chloro groups governs both the electronic character of the aryl ketone carbonyl (influencing enolate formation and condensation kinetics) and the regiochemical outcome of subsequent cyclization steps—particularly in Reissert indole syntheses, quinoline-forming reductions, and chromone cyclodehydrations where the nitro group acts as a masked amino nucleophile [2]. Substituting a regioisomer with a different nitro/chloro arrangement alters the site of intramolecular attack and can lead to different heterocyclic scaffolds or regioisomeric products, undermining route reproducibility and impurity profile expectations.

Product-Specific Quantitative Evidence Guide: Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate vs. Closest Analogs


Regioisomeric Identity Confirmation: 5-Chloro-2-nitro vs. 2-Chloro-4-nitro Substitution Pattern Determines Cyclization Outcome

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate possesses the nitro group ortho to the oxopropanoate attachment point, whereas the commercially available Sigma-Aldrich analog ethyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate (CAS 27993-62-0) places the nitro group para to the side chain [1]. In general reductive cyclization conditions used to convert 2-nitrobenzoylacetate derivatives into 4-hydroxyquinolin-2-ones (e.g., H2NNH2·H2O, 10% Pd/C), the ortho-nitro substrate cyclizes to the corresponding quinolone in 87% isolated yield, while meta- or para-nitro substrates fail to undergo this transformation and instead yield aniline reduction products [2]. The 5-chloro substituent on the target compound further modulates the electron density of the aryl ring (σm = 0.37 for Cl) relative to the non-chlorinated 2-nitro parent, affecting the rate of the nitro-reduction step.

Heterocyclic synthesis Regiochemistry Quinolone formation

Molecular Weight and Formula Differentiation from Non-Halogenated Parent Compound

The target compound (C11H10ClNO5, MW 271.65) differs measurably from the non-halogenated parent ethyl 3-(2-nitrophenyl)-3-oxopropanoate (C11H11NO5, MW 237.21) by the replacement of a hydrogen with a chlorine atom, giving a molecular weight increase of 34.44 Da and a distinct isotopic pattern (3:1 M:M+2 ratio characteristic of monochlorinated compounds) [1]. This mass difference is readily detectable by LC-MS or GC-MS, enabling unambiguous identity confirmation even in mixtures containing the non-halogenated analog. The chlorine atom also increases the calculated LogP by approximately 0.6–0.8 units (based on fragment-based estimation for aromatic Cl substitution), affecting chromatographic retention time relative to the des-chloro compound.

Analytical specification Identity testing Procurement QC

Established Intermediate Role in Kynurenine 3-Monooxygenase (KMO) Inhibitor Synthesis Program

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is documented as an advanced intermediate in the preparation of SI-1169 and related analogs, which are Kynurenine 3-Monooxygenase (KMO) inhibitors developed as clinical candidates for acute pancreatitis . The KMO inhibitor program, described by Walker et al. in Journal of Medicinal Chemistry (2017, 60, 3383–3404), identified and optimized a novel series of high-affinity KMO inhibitors with favorable physicochemical properties; the leading compound demonstrated exquisite selectivity, low clearance in two species, and efficacy in preventing lung and kidney damage in a rat model of acute pancreatitis [1]. This established application lineage provides traceable provenance that generic regioisomeric 3-oxopropanoates cannot substitute without altering the synthetic route and final impurity profile of the target KMO inhibitor.

KMO inhibitor Medicinal chemistry Acute pancreatitis

Dual Synthetic Handle Architecture: Chloro Substituent Enables Cross-Coupling While Nitro Group Enables Reductive Cyclization

The 5-chloro-2-nitrophenyl scaffold of the target compound provides two electronically differentiated, synthetically orthogonal reactive sites: (i) the aryl chloride at the 5-position, which is compatible with Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) and nucleophilic aromatic substitution under appropriate conditions, and (ii) the nitro group at the 2-position, which can be selectively reduced (e.g., H2/Pd-C, Fe/HCl, SnCl2) to the corresponding aniline for subsequent cyclization or diazotization chemistry [1]. By contrast, the non-halogenated analog ethyl 3-(2-nitrophenyl)-3-oxopropanoate lacks the chloro handle entirely, while the 2-chloro-4-nitro regioisomer (CAS 27993-62-0) positions the chloro group ortho to the side chain—sterically hindering coupling reactions at that position [2]. The 5-chloro placement in the target compound is remote from the oxopropanoate attachment point, minimizing steric interference during enolate chemistry while remaining accessible for metal-catalyzed transformations.

Orthogonal functionalization Cross-coupling Nitro reduction

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Chloro-Substituted 4-Hydroxyquinolin-2-one Derivatives via Reductive Cyclization

The ortho-nitro group of ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate enables reductive cyclization to 4-hydroxyquinolin-2-one scaffolds bearing a chlorine substituent at the 6-position of the quinoline ring. This transformation, modeled on the established 87% yield reported for the non-chlorinated analog under H2NNH2·H2O/Pd-C conditions [1], provides access to chloroquinolone intermediates that are privileged scaffolds in anti-infective and anti-inflammatory drug discovery. The 5-chloro substituent survives the reductive cyclization step, delivering a functionalized quinolone ready for further derivatization without requiring post-cyclization halogenation.

Kynurenine 3-Monooxygenase (KMO) Inhibitor Medicinal Chemistry Programs

As specifically documented in the SynInnova product catalog, this compound serves as an advanced intermediate in the synthetic route to SI-1169 and related KMO inhibitors . The Walker et al. (J. Med. Chem. 2017) program produced a clinical candidate for acute pancreatitis with demonstrated in vivo efficacy in a rat model. Research groups engaged in KMO-targeted drug discovery, particularly those exploring the SAR around the benzoxazolone or related heterocyclic core, should procure this specific regioisomer to maintain synthetic route fidelity and ensure the correct substitution pattern in the final inhibitor structure.

Reissert Indole Synthesis with a Chloro Functional Handle for Late-Stage Diversification

The 3-(2-nitrophenyl)-3-oxopropanoate framework is a key intermediate in the Reissert indole synthesis, where the nitro group is reduced and the resulting aniline undergoes intramolecular condensation with the ketone to form the indole ring [1]. The additional 5-chloro substituent on the target compound provides a synthetic handle for late-stage functionalization of the indole product via Pd-catalyzed cross-coupling, enabling the parallel synthesis of diverse indole derivatives from a single common intermediate—a capability absent in the non-halogenated parent compound.

Chromone-2-carboxylate Library Synthesis via Cyclodehydration

3-Aryl-3-oxopropanoates are established precursors for chromone-2-carboxylates via acid-catalyzed or base-mediated cyclodehydration [1]. The target compound, with its 5-chloro-2-nitrophenyl substitution, offers a route to 6-chloro-8-nitrochromone-2-carboxylate derivatives. Such nitrochromones can subsequently be reduced to aminochromones, providing a versatile entry point for generating chromone-based screening libraries with diverse C-8 substitution patterns. The chloro substituent at C-6 further expands the accessible chemical space compared to chromones derived from non-halogenated 3-oxopropanoate precursors.

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